Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl-

Overview

Description

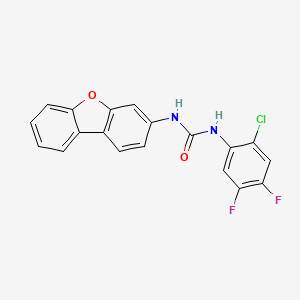

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- is a synthetic organic compound that belongs to the class of phenyl ureas This compound is characterized by the presence of a urea moiety substituted with a 2-chloro-4,5-difluorophenyl group and a 3-dibenzofuranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- typically involves the reaction of 2-chloro-4,5-difluoroaniline with dibenzofuran-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with phosgene or a phosgene equivalent to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- involves its interaction with specific molecular targets. It may act as an allosteric modulator, binding to a site distinct from the active site of an enzyme or receptor, thereby altering its activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- Urea, N-(2-chloro-4,5-difluorophenyl)-N’-(4-phenoxyphenyl)

- N-(4-tert-butylbenzyl)-N’-(2-chloro-4,5-difluorophenyl)urea

- 1-(2-chloro-4,5-difluorophenyl)-3-(3,5-dichlorophenyl)urea

Uniqueness

Urea, N-(2-chloro-4,5-difluorophenyl)-N’-3-dibenzofuranyl- is unique due to the presence of the dibenzofuranyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- (CID 2254338) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- is . The compound features a urea functional group attached to a dibenzofuran moiety and a difluorophenyl group, contributing to its unique biological profile.

2. Anticancer Activity

The anticancer properties of urea derivatives have been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For example, one study reported that certain urea derivatives induced apoptosis in MCF-7 breast cancer cells by increasing lactate dehydrogenase (LDH) levels significantly, indicating cell membrane damage and cytotoxicity . The implications for Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- could be substantial given its structural characteristics.

3. Enzyme Inhibition

Urea derivatives are often explored for their ability to inhibit specific enzymes involved in disease processes. The inhibition of soluble epoxide hydrolase (sEH) is one such target. Compounds with similar moieties have shown varying degrees of inhibition against sEH, suggesting that Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- may exhibit comparable enzyme inhibitory activity .

Synthesis Methods

The synthesis of Urea derivatives typically involves the reaction of isocyanates with amines or other nucleophiles. A common method includes the reaction of a chloro-substituted aromatic compound with an appropriate dibenzofuran derivative in the presence of a base to facilitate the formation of the urea linkage.

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study on various urea derivatives, it was found that certain compounds exhibited IC50 values as low as 225 µM against breast cancer cells . This highlights the potential for Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- to be developed as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of related compounds showed significant inhibition zones against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that Urea derivatives could also be effective in treating bacterial infections .

Properties

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)-3-dibenzofuran-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF2N2O2/c20-13-8-14(21)15(22)9-16(13)24-19(25)23-10-5-6-12-11-3-1-2-4-17(11)26-18(12)7-10/h1-9H,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTOJXOAAGPSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367308 | |

| Record name | Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400753-03-9 | |

| Record name | Urea, N-(2-chloro-4,5-difluorophenyl)-N'-3-dibenzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.